(2,3-Dichloro-4-propoxyphenyl)boronic acid chemical structure
(2,3-Dichloro-4-propoxyphenyl)boronic acid chemical structure
Technical Monograph: (2,3-Dichloro-4-propoxyphenyl)boronic acid
Executive Summary & Structural Analysis
(2,3-Dichloro-4-propoxyphenyl)boronic acid is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds for medicinal chemistry and agrochemical discovery. Unlike simple phenylboronic acids, this molecule presents a unique "push-pull" electronic profile and a sterically congested environment that dictates specific handling and coupling protocols.
The molecule features a boronic acid moiety at position 1, flanked by a chlorine atom at position 2. This ortho-chloro substitution is the defining structural feature, exerting significant steric pressure on the boron center and influencing the dihedral angle relative to the phenyl ring. The propoxy group at position 4 acts as a lipophilic electron donor, while the 3-chloro substituent provides additional steric bulk and inductive electron withdrawal.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value (Calculated/Estimated) | structural Significance |
| Formula | Core scaffold for halogenated biaryls | |
| Mol.[1][2][3] Weight | 248.90 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery) |
| CLogP | ~2.8 - 3.2 | Propoxy chain enhances lipophilicity/membrane permeability |
| H-Bond Donors | 2 (Boronic acid OH) | Critical for binding site interactions (reversible covalent) |
| H-Bond Acceptors | 3 (O atoms) | Ether oxygen participates in weak H-bonding |
| pKa | ~7.5 - 8.0 | Lower than PhB(OH)₂ (8.8) due to inductive effect of Cl |
Structural Visualization
The following diagram illustrates the connectivity and the steric zones of influence. Note the "Steric Clash Zone" at the ortho position, which is the primary challenge in cross-coupling reactions.
Figure 1: Structural connectivity highlighting the steric clash between the 2-Chloro substituent and the Boronic acid moiety.
Synthetic Methodology
The synthesis of (2,3-Dichloro-4-propoxyphenyl)boronic acid requires a regioselective approach. Direct electrophilic substitution on a boronic acid precursor is not viable. The most robust industrial route involves the lithiation-borylation of the corresponding aryl bromide.
Protocol: Cryogenic Lithiation-Borylation
Rationale: We utilize n-Butyllithium (n-BuLi) at -78°C rather than Grignard formation. The presence of the alkoxy group and the adjacent chlorines makes the aryl-magnesium species prone to benzyne formation or elimination side reactions at higher temperatures.
Step-by-Step Workflow:
-
Precursor Synthesis (Alkylation):
-
React 2,3-dichlorophenol with n-propyl bromide and
in DMF ( , 4h). -
Outcome: 1-propoxy-2,3-dichlorobenzene.
-
QC Check: Monitor disappearance of phenol OH stretch in IR.
-
-
Regioselective Bromination:
-
Treat the ether with
in acetic acid or NBS/MeCN. -
Selectivity: The propoxy group is a strong para-director. The 2,3-dichloro pattern blocks the ortho position (C2) and sterically hinders C6. The primary product is 1-bromo-2,3-dichloro-4-propoxybenzene .
-
Purification: Recrystallization from hexanes is required to remove any C6-bromo isomer.
-
-
Lithiation & Trapping (The Critical Step):
-
Setup: Flame-dried 3-neck flask, Argon atmosphere. Solvent: Anhydrous THF.
-
Cooling: Cool solution of aryl bromide to
(Dry ice/Acetone). -
Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 mins.
-
Mechanistic Note: Lithium-Halogen exchange is faster than deprotonation. The 2-Cl stabilizes the lithiated intermediate via chelation, but also risks benzyne formation if temperature rises above -50°C.
-
Borylation: Add Triisopropyl borate (
, 1.2 eq) rapidly. -
Why Triisopropyl? It is less prone to polymerization/clogging than trimethyl borate at low temps.
-
-
Hydrolysis:
Figure 2: Synthetic pathway from commodity starting materials to the target boronic acid.
Reactivity Profile: The "Ortho Effect" in Suzuki Coupling
The 2-chloro substituent creates a specific challenge in Suzuki-Miyaura cross-coupling known as the Ortho Effect .
-
Transmetallation Retardation: The bulky Chlorine atom at position 2 sterically hinders the approach of the Palladium(II)-aryl complex to the boronate species. This significantly slows down the transmetallation step, which is often the rate-determining step (RDS) in hindered systems.
-
Protodeboronation Risk: Because transmetallation is slow, the boronic acid lingers in the basic reaction medium. Electron-rich boronic acids (due to the 4-propoxy group) are susceptible to base-catalyzed protodeboronation, where the
bond is cleaved by water/base, yielding the hydro-deboronated byproduct (1-propoxy-2,3-dichlorobenzene).
Optimized Coupling Protocol
To overcome these issues, standard conditions (
-
Catalyst:
or Pd(OAc)₂. -
Ligand: SPhos or XPhos . These dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition) and bulky (creating a pocket that accelerates reductive elimination, but crucially, their architecture promotes transmetallation in hindered substrates).
-
Base:
(anhydrous) or . -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane.
Figure 3: Catalytic cycle highlighting the rate-limiting transmetallation step caused by steric hindrance.
Analytical Characterization
Validation of the structure requires careful NMR analysis, particularly to distinguish it from regioisomers.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
8.0-8.2 ppm (s, 2H):
protons. Broad singlet, disappears with shake. - 7.4-7.6 ppm (d, 1H): Aromatic proton at C6 (Ortho to Boron, Meta to Cl).
-
7.1-7.3 ppm (d, 1H): Aromatic proton at C5 (Ortho to Propoxy). Note: The coupling constant (
) will be typical for ortho-aromatic protons (~8 Hz). -
4.0 ppm (t, 2H):
protons. -
1.7 ppm (m, 2H):
(propyl middle). -
1.0 ppm (t, 3H):
(propyl end).
-
8.0-8.2 ppm (s, 2H):
-
¹¹B NMR:
-
Expected shift:
28-30 ppm (characteristic of monomeric arylboronic acids).
-
Handling and Stability
-
Storage: Store at 2-8°C. Boronic acids can dehydrate to form boroxines (cyclic trimers) upon standing. This is reversible; adding water or using aqueous base during reactions regenerates the monomer.
-
Safety: The compound is likely a skin and eye irritant. Standard PPE (gloves, goggles) is mandatory.
-
De-boronation: Avoid prolonged exposure to strong acids or high temperatures in the absence of a coupling partner.
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[5] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
